![molecular formula C15H18ClNO2S B2937717 (1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane CAS No. 2320897-56-9](/img/structure/B2937717.png)

(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

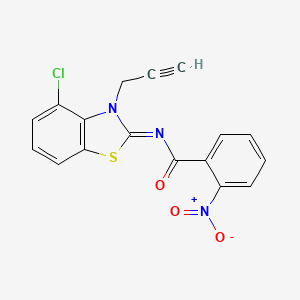

The compound “(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclic structure, which is a structure with two fused rings. The bicyclic part of the molecule is an 8-azabicyclo[3.2.1]octane, which means it is an eight-membered ring with one nitrogen atom and two carbon atoms forming a bridge . The molecule also contains a sulfonyl functional group attached to a 2-chlorobenzyl group.

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . The exact synthesis process would depend on the starting materials available and the specific conditions required for each step. Without specific literature or patents describing the synthesis of this exact molecule, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and the various functional groups . The 3D conformation of the molecule could be influenced by the strain of the bicyclic system and the steric hindrance between the functional groups .Chemical Reactions Analysis

The chemical reactivity of this molecule would be influenced by the functional groups present and the strain in the bicyclic system . The sulfonyl group could potentially be reactive towards nucleophiles, and the carbon-carbon double bond in the methylene group could potentially undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups could influence its solubility in different solvents, and the complexity of the molecular structure could influence its melting point and boiling point .Applications De Recherche Scientifique

Molecular Structure and Interactions

The gold(III) tetrachloride salt of L-cocaine, structurally related to the compound , demonstrates the significant role of protonated nitrogen atoms in intramolecular hydrogen bonding. This bonding plays a crucial role in molecular interactions and stability, especially in the context of crystalline structures. The study presents a detailed examination of the compound's crystal structure, highlighting intermolecular contacts that are crucial for understanding molecular assembly and interaction mechanisms (Wood et al., 2007).

Chemical Synthesis and Conformational Analysis

Research on derivatives of azabicyclo octane compounds has led to insights into their synthesis and structural characteristics. For example, a series of esters derived from syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-5-ols were synthesized and analyzed, providing valuable information on the configurational and conformational aspects of these compounds through NMR spectroscopy and X-ray crystallography. This research contributes to our understanding of the synthesis and structural analysis of azabicyclo compounds, which is relevant for the development of new chemical entities (Fernández et al., 1997).

Catalytic Applications

The compound's structural analogs have been explored for catalytic applications, demonstrating the potential of azabicyclo octane derivatives in facilitating chemical reactions. For instance, a novel nanosized N-sulfonated Brönsted acidic catalyst based on a diazabicyclo octane structure was developed for the synthesis of polyhydroquinoline derivatives. This catalyst proved efficient in promoting one-pot, four-component condensations under solvent-free conditions, illustrating the compound's utility in green chemistry and catalysis (Goli-Jolodar et al., 2016).

Photocycloaddition Reactions

The structural framework of azabicyclo octanes facilitates unique photocycloaddition reactions, which are crucial for synthesizing complex organic molecules. Studies on unsaturated isoquinuclidines, closely related to the compound of interest, revealed the potential for intramolecular photocycloaddition, leading to the formation of novel tetracyclic structures. These findings underscore the importance of azabicyclo octanes in photochemical reactions and the synthesis of complex organic molecules (Choi & White, 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-[(2-chlorophenyl)methylsulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO2S/c1-11-8-13-6-7-14(9-11)17(13)20(18,19)10-12-4-2-3-5-15(12)16/h2-5,13-14H,1,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWPOUBKFQHNJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2S(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2-Chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(2-amino-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2937635.png)

![7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2937637.png)

![3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2937638.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione](/img/structure/B2937640.png)

![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2937641.png)

![N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2937643.png)

![N-cyclohexyl-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2937644.png)

![N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2937650.png)

![8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2937655.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2937657.png)